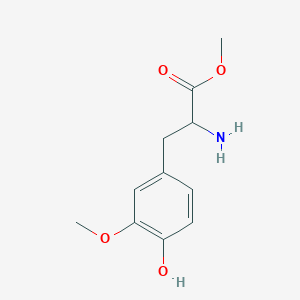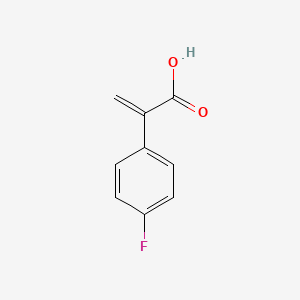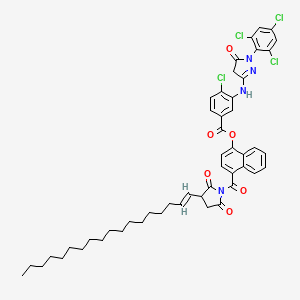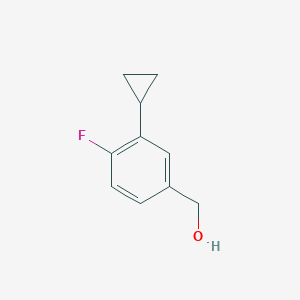
Methylene-Bis Paroxetine Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylene-Bis Paroxetine Dihydrochloride is a chemical compound primarily used as an impurity reference material in pharmaceutical testing. It is related to Paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, anxiety disorders, and other mental health conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylene-Bis Paroxetine Dihydrochloride involves complex organic reactions. One common method includes the use of metal-catalyzed reactions, where transition metals like iron, nickel, and ruthenium serve as catalysts . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process often involves multiple steps, including the preparation of intermediates, purification, and final crystallization. The use of advanced equipment and technology ensures that the compound meets the required standards for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methylene-Bis Paroxetine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction may produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Methylene-Bis Paroxetine Dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methylene-Bis Paroxetine Dihydrochloride is closely related to that of Paroxetine. It enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin via the serotonin (SERT) receptor. This inhibition increases the level of serotonin in the synaptic cleft, alleviating symptoms of depression and anxiety . The compound also interacts with various molecular targets, including cytochrome P450 enzymes, which play a role in its metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paroxetine Dimer Dihydrochloride: A closely related compound with similar chemical structure and properties.
Paroxetine Hydrochloride: The primary active ingredient in many antidepressant medications.
Uniqueness
Methylene-Bis Paroxetine Dihydrochloride is unique due to its specific structure, which includes two Paroxetine molecules linked by a methylene bridge. This unique structure allows it to serve as an impurity reference material, providing valuable insights into the purity and quality of Paroxetine formulations .
Eigenschaften
Molekularformel |
C39H40F2N2O6 |
|---|---|
Molekulargewicht |
670.7 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-3-[[6-[[6-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine |
InChI |
InChI=1S/C39H40F2N2O6/c40-30-5-1-24(2-6-30)32-9-11-42-18-28(32)20-44-34-16-38-36(46-22-48-38)14-26(34)13-27-15-37-39(49-23-47-37)17-35(27)45-21-29-19-43-12-10-33(29)25-3-7-31(41)8-4-25/h1-8,14-17,28-29,32-33,42-43H,9-13,18-23H2 |
InChI-Schlüssel |
VKTXNNYQYBNOJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3CC5=CC6=C(C=C5OCC7CNCCC7C8=CC=C(C=C8)F)OCO6)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol](/img/structure/B12094182.png)

![5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine](/img/structure/B12094193.png)








![benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12094253.png)


